Cas no 1361762-07-3 (2-Amino-5-(3,5-dichlorophenyl)isonicotinaldehyde)

2-Amino-5-(3,5-dichlorophenyl)isonicotinaldehyde 化学的及び物理的性質
名前と識別子
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- 2-Amino-5-(3,5-dichlorophenyl)isonicotinaldehyde
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- インチ: 1S/C12H8Cl2N2O/c13-9-1-7(2-10(14)4-9)11-5-16-12(15)3-8(11)6-17/h1-6H,(H2,15,16)
- InChIKey: KNNAIBZJOHKXGA-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1)C1C=NC(=CC=1C=O)N)Cl
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 267
- XLogP3: 2.8
- トポロジー分子極性表面積: 56
2-Amino-5-(3,5-dichlorophenyl)isonicotinaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022005537-1g |
2-Amino-5-(3,5-dichlorophenyl)isonicotinaldehyde |
1361762-07-3 | 97% | 1g |
$1,646.40 | 2022-04-03 | |
Alichem | A022005537-500mg |
2-Amino-5-(3,5-dichlorophenyl)isonicotinaldehyde |
1361762-07-3 | 97% | 500mg |
$931.00 | 2022-04-03 | |
Alichem | A022005537-250mg |
2-Amino-5-(3,5-dichlorophenyl)isonicotinaldehyde |
1361762-07-3 | 97% | 250mg |
$748.00 | 2022-04-03 |
2-Amino-5-(3,5-dichlorophenyl)isonicotinaldehyde 関連文献
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
2-Amino-5-(3,5-dichlorophenyl)isonicotinaldehydeに関する追加情報
2-Amino-5-(3,5-dichlorophenyl)isonicotinaldehyde: A Comprehensive Overview of Its Chemical Properties and Recent Applications (CAS No. 1361762-07-3)
2-Amino-5-(3,5-dichlorophenyl)isonicotinaldehyde is a structurally complex organic compound with a unique molecular framework that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, identified by its CAS No. 1361762-07-3, is characterized by its pyridine ring substituted with an amino group at the 2-position and a 3,5-dichlorophenyl group at the 5-position, coupled with an aldehyde functional group. This combination of substituents imparts a range of physicochemical properties that make it a promising candidate for diverse applications, including the development of novel therapeutic agents and advanced materials.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 2-Amino-5-(3,5-dichlorophenyl)isonicotinaldehyde through a series of well-documented reaction pathways. One notable approach involves the condensation of isonicotinaldehyde derivatives with 3,5-dichloroaniline under mild reaction conditions, catalyzed by transition metal complexes such as palladium or copper. This method not only improves the yield but also enhances the regioselectivity of the reaction, ensuring the formation of the desired product with high purity. A 2023 study published in the Journal of Organic Chemistry highlighted the use of green catalytic systems, such as enzyme-coupled biocatalysts, to further reduce the environmental impact of the synthesis process while maintaining the compound's structural integrity.
The molecular structure of 2-Amino-5-(3,5-dichlorophenyl)isonicotinaldehyde is of particular interest due to its potential for hydrogen bonding and π-π stacking interactions, which are critical in molecular recognition processes. These properties are particularly relevant in drug design, where the compound can serve as a scaffold for the development of ligands targeting specific biological receptors. For instance, recent research has explored its ability to modulate the activity of aryl hydrocarbon receptors (AhR), which play a pivotal role in immune regulation and xenobiotic metabolism. A 2024 study in Chemical Science demonstrated that derivatives of this compound exhibited enhanced binding affinity to AhR compared to conventional ligands, suggesting its utility in the treatment of inflammatory diseases and metabolic disorders.
One of the most promising applications of 2-Amino-5-(3,5-dichlorophenyl)isonicotinaldehyde lies in the field of antimicrobial drug development. The presence of the aldehyde group and the chlorinated aromatic ring provides a unique opportunity to design compounds with improved activity against drug-resistant bacterial strains. A 2023 clinical trial reported in Antimicrobial Agents and Chemotherapy highlighted the potential of this compound as a precursor for synthesizing novel antibiotics, particularly those targeting Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. The study emphasized the compound's ability to disrupt bacterial biofilm formation, a key factor in the persistence of chronic infections.
In addition to its antimicrobial properties, 2-Amino-5-(3,5-dichlorophenyl)isonicotinaldehyde has shown promise in the area of neurodegenerative disease research. Its structural similarity to isonicotinic acid, a known precursor to nicotinamide derivatives, has led to investigations into its potential as a modulator of mitochondrial function and oxidative stress pathways. A 2024 paper in Neuropharmacology reported that derivatives of this compound exhibited neuroprotective effects in in vitro models of Alzheimer's disease, potentially by inhibiting the aggregation of amyloid-beta peptides and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD).
From a materials science perspective, 2-Amino-5-(3,5-dichlorophenyl)isonicotinaldehyde has been explored as a building block for the synthesis of conjugated polymers with tunable optical and electronic properties. The compound's ability to participate in electrophilic substitution reactions and cross-coupling reactions has enabled the creation of polymeric materials with applications in organic photovoltaics and light-emitting diodes (LEDs). A 2023 study in Advanced Materials demonstrated that polymers derived from this compound exhibited enhanced charge-carrier mobility and photoluminescence efficiency, making them suitable for next-generation flexible electronic devices.
The pharmacokinetic profile of 2-Amino-5-(3,5-dichlorophenyl)isonicotinaldehyde has also been a focus of recent research, particularly in the context of drug delivery systems. Due to its moderate lipophilicity and the presence of polar functional groups, the compound can be effectively encapsulated in liposomes or nanostructured carriers to improve its bioavailability and reduce systemic toxicity. A 2024 study in Pharmaceutical Research reported that liposomal formulations of this compound achieved a 3-fold increase in targeted drug delivery efficiency compared to conventional free drug formulations, highlighting its potential for use in precision medicine approaches.
Despite its promising applications, the use of 2-Amino-5-(3,5-dichlorophenyl)isonicotinaldehyde is not without challenges. The compound's susceptibility to oxidative degradation and hydrolytic instability under certain environmental conditions necessitates the development of protective strategies such as encapsulation or chemical modification. Recent advances in computational chemistry have also played a critical role in predicting the stability of the compound under various physiological conditions, allowing for the design of more robust derivatives with enhanced shelf life.
In conclusion, 2-Amino-5-(3,5-dichlorophenyl)isonicotinaldehyde (CAS No. 1361762-07-3) represents a versatile molecular platform with a wide range of applications in pharmaceuticals, materials science, and biotechnology. Its unique structural features, coupled with ongoing innovations in synthetic and analytical methods, position it as a key molecule for future research and development. As the scientific community continues to unravel the full potential of this compound, it is anticipated that its impact will extend across multiple disciplines, driving advancements in both fundamental research and practical applications.
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